Fmoc-12-Ado-OH

描述

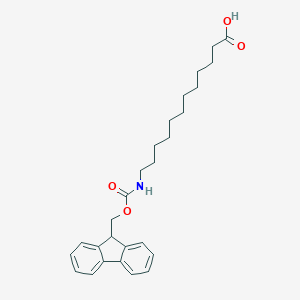

Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid, is a chemical compound with the molecular formula C27H35NO4 . It has a molecular weight of 437.60 .

Synthesis Analysis

Fmoc-12-Ado-OH is synthesized using various methods. One method involves the use of PS-Carbodiimide resin in dichloromethane at temperatures between 20-50°C for 20 hours . Another method involves the use of Fmoc-OSu and NaHCO3 in a solution of 12-aminododecanoic acid in acetone and water .Molecular Structure Analysis

Fmoc-12-Ado-OH has a complex molecular structure that includes a total of 69 bonds. These comprise 34 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic (thio-) carbamate .Chemical Reactions Analysis

Fmoc-12-Ado-OH is used in Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-12-Ado-OH is a white powder with a melting point of 114-118°C . It is used in peptide synthesis and has a Fmoc functional group . It is stored at a temperature of 2-8°C .科学研究应用

抗菌复合材料:Fmoc修饰的自组装建筑模块,如Fmoc-五氟代-l-苯丙氨酸-OH,已被用于抗菌和抗炎目的。这些纳米组装体,当集成在基于树脂的复合材料中时,表现出抗菌活性,而不对哺乳动物细胞系产生细胞毒性。这一发展在生物医学应用方面具有潜力,特别是在创建抑制细菌生长而不影响其机械和光学性能的材料方面 (Schnaider et al., 2019)。

生物医学中的超分子凝胶:基于Fmoc功能化氨基酸的超分子水凝胶因其生物相容性和可降解性而受到关注。这些水凝胶,包括具有FMOC-Lys(FMOC)-OH的水凝胶,在与胶体和离子银混合物结合时表现出抗微生物活性,特别是当与胶体和离子银混合物结合时 (Croitoriu et al., 2021)。

水凝胶形成和银纳米团簇:像Fmoc-保护氨基酸Fmoc-Phe-OH这样的氨基酸可以形成高效稳定的水凝胶。这些水凝胶已被用于制备和稳定荧光银纳米团簇,这些团簇表现出有趣的荧光性能和稳定性。这些应用在生物分子研究的背景下具有重要意义 (Roy & Banerjee, 2011)。

混合水凝胶材料:功能化的单壁碳纳米管(f-SWCNT)与基于Fmoc保护氨基酸的水凝胶的集成已被探讨。这些混合水凝胶表现出增强的热稳定性和机械性能,使它们成为各种纳米技术应用的潜在候选 (Roy & Banerjee, 2012)。

低分子量水凝胶剂的开发:研究表明,Fmoc-Phe的侧链功能化显著影响自组装和水凝胶化行为。这在氟化衍生物中尤为明显,它们在水中自发形成纤维和水凝胶网络,为在复杂缓冲介质中开发新型水凝胶剂打开了途径 (Ryan et al., 2011)。

生物启发功能材料:Fmoc修饰的氨基酸和短肽已成为重要的生物启发建筑模块。它们的自组装特性已被利用于细胞培养、生物模板、药物传递和治疗性能的应用,展示了它们在创建功能材料方面的多功能性 (Tao et al., 2016)。

安全和危害

作用机制

Target of Action

Fmoc-12-Ado-OH, also known as 12-(Fmoc-amino)dodecanoic acid , is primarily used in the field of peptide synthesis . It is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base , suggesting that it may have a short half-life in biological systems

Result of Action

The primary result of the action of Fmoc-12-Ado-OH is the protection of amines during peptide synthesis . By protecting the amines, the Fmoc group allows for the selective synthesis of peptides, contributing to the development of new drugs and therapies.

Action Environment

The action of Fmoc-12-Ado-OH is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the environment can significantly influence the stability and efficacy of Fmoc-12-Ado-OH. In addition, temperature may also play a role, as Fmoc-12-Ado-OH is typically stored at 2-8°C .

属性

IUPAC Name |

12-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO4/c29-26(30)18-8-6-4-2-1-3-5-7-13-19-28-27(31)32-20-25-23-16-11-9-14-21(23)22-15-10-12-17-24(22)25/h9-12,14-17,25H,1-8,13,18-20H2,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGIKYAQSSNFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401149 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-12-Ado-OH | |

CAS RN |

128917-74-8 | |

| Record name | Fmoc-12-Ado-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

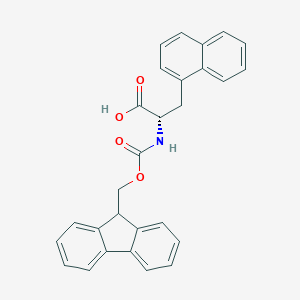

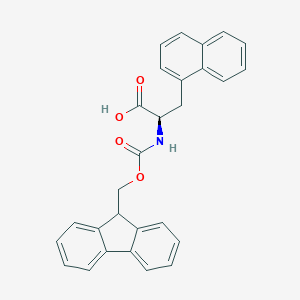

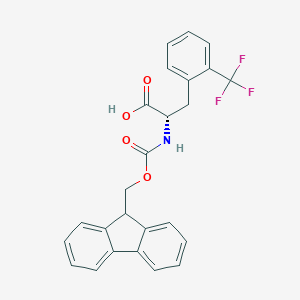

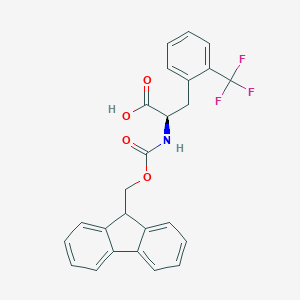

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)